molecular formula C11H24O2Si B2766230 3-(tert-Butyldimethylsiloxy)pentanal CAS No. 131049-92-8

3-(tert-Butyldimethylsiloxy)pentanal

Cat. No.: B2766230
CAS No.: 131049-92-8
M. Wt: 216.396
InChI Key: HSUANBFMJXCZPR-UHFFFAOYSA-N
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Description

3-(tert-Butyldimethylsiloxy)pentanal is an organic compound with the molecular formula C11H24O2Si. It is a derivative of pentanal, where the hydrogen atom on the third carbon is replaced by a tert-butyldimethylsiloxy group. This modification imparts unique chemical properties to the compound, making it valuable in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyldimethylsiloxy)pentanal typically involves the protection of the hydroxyl group in 3-pentanol using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The protected alcohol is then oxidized to the corresponding aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyldimethylsiloxy)pentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyldimethylsiloxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like halides, amines, and thiols

Major Products Formed

    Oxidation: 3-(tert-Butyldimethylsiloxy)pentanoic acid

    Reduction: 3-(tert-Butyldimethylsiloxy)pentanol

    Substitution: Various substituted pentanal derivatives

Scientific Research Applications

3-(tert-Butyldimethylsiloxy)pentanal is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis, it is used to introduce the tert-butyldimethylsiloxy group into complex molecules.

    Biology: It is used in the synthesis of biologically active compounds and as a protecting group for sensitive hydroxyl functionalities in biomolecules.

    Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: It is used in the production of specialty chemicals and as a reagent in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of 3-(tert-Butyldimethylsiloxy)pentanal involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsiloxy group is stable under a variety of reaction conditions, protecting the hydroxyl group from unwanted reactions. The silyl ether can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethylsilyloxy)pentanal
  • 3-(Triisopropylsilyloxy)pentanal
  • 3-(tert-Butyldiphenylsilyloxy)pentanal

Uniqueness

3-(tert-Butyldimethylsiloxy)pentanal is unique due to the presence of the tert-butyldimethylsiloxy group, which provides a balance of steric protection and ease of removal. Compared to trimethylsilyl and triisopropylsilyl groups, the tert-butyldimethylsiloxy group offers better stability and selectivity in protecting hydroxyl functionalities. This makes it a preferred choice in complex organic syntheses where selective protection and deprotection are crucial.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxypentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2Si/c1-7-10(8-9-12)13-14(5,6)11(2,3)4/h9-10H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUANBFMJXCZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC=O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131049-92-8
Record name 3-[(tert-butyldimethylsilyl)oxy]pentanal
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